molecular formula C18H18N2O2S2 B2613276 (E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide CAS No. 1281686-96-1

(E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide

Cat. No.: B2613276
CAS No.: 1281686-96-1
M. Wt: 358.47
InChI Key: FNZPHRUWVCHSHP-UHFFFAOYSA-N
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Description

(E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide is a complex organic compound that features a benzothiazole ring, an ethyl group, and a phenylethenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the ethyl group and the phenylethenesulfonamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product. The use of automated systems and advanced monitoring techniques ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use strong oxidizing agents under acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

(E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide: shares similarities with other benzothiazole derivatives, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Phenylethenesulfonamide derivatives: Compounds like N-phenylethenesulfonamide and N-methyl-2-phenylethenesulfonamide also share structural similarities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-14(18-19-16-10-6-7-11-17(16)23-18)20(2)24(21,22)13-12-15-8-4-3-5-9-15/h3-14H,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZPHRUWVCHSHP-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)N(C)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NC2=CC=CC=C2S1)N(C)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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